molecular formula C11H8ClFN6 B11848618 1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11848618
M. Wt: 278.67 g/mol
InChI Key: PQEBIAFDWJORNQ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both chloro and fluoro substituents on the phenyl ring, along with the hydrazinyl group, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 4-chloro-2-fluoroaniline and hydrazine derivatives.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Biology: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with signal transduction pathways or disrupt the function of key proteins involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core but lacks the hydrazinyl group.

    4-Fluoro-7H-pyrrolo[2,3-d]pyrimidine: Similar to the above compound but with a fluoro substituent instead of chloro.

    1-(4-Chlorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but without the fluoro substituent.

Uniqueness

1-(4-Chloro-2-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the hydrazinyl group. This combination of functional groups contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H8ClFN6

Molecular Weight

278.67 g/mol

IUPAC Name

[1-(4-chloro-2-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine

InChI

InChI=1S/C11H8ClFN6/c12-6-1-2-9(8(13)3-6)19-11-7(4-17-19)10(18-14)15-5-16-11/h1-5H,14H2,(H,15,16,18)

InChI Key

PQEBIAFDWJORNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)N2C3=NC=NC(=C3C=N2)NN

Origin of Product

United States

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